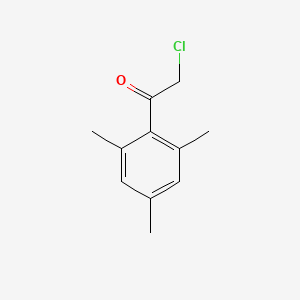

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone

Description

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is an organic compound characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 2,4,6-trimethyl-phenyl group

Properties

IUPAC Name |

2-chloro-1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRYGQLPCEFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291899 | |

| Record name | 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-12-5 | |

| Record name | 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50690-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050690125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50690-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Friedel-Crafts Acylation Using Chloroacetic Acid and Mesitylene

The most commonly reported and industrially relevant method for synthesizing 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone involves a Friedel-Crafts acylation reaction between mesitylene (1,3,5-trimethylbenzene) and chloroacetic acid or its derivatives.

Reaction Scheme:

Mesitylene + Chloroacetic acid (or derivatives) → this compound

Conditions:

- Catalyst: Phosphorus pentoxide (P2O5) supported on silica gel or Lewis acids such as aluminum chloride (AlCl3)

- Temperature: Reflux conditions or controlled heating (typically 60–100 °C)

- Time: Approximately 1 hour to several hours depending on catalyst and scale

- Solvent: Often solvent-free or using inert solvents like carbon disulfide or 1,2-dichloroethane

- Yield: Around 70% under optimized conditions

Mechanism:

The Friedel-Crafts acylation proceeds via the generation of an acylium ion from chloroacetic acid or chloroacetyl chloride in the presence of the Lewis acid catalyst. The electrophilic acylium ion then attacks the electron-rich aromatic ring of mesitylene, preferentially at the para or ortho positions relative to methyl groups, yielding the chloro-substituted ethanone product.

Reference Data:

| Parameter | Details |

|---|---|

| Starting materials | Mesitylene, Chloroacetic acid |

| Catalyst | P2O5/silica gel, AlCl3 |

| Temperature | Reflux (approx. 60–100 °C) |

| Reaction time | 1 hour to several hours |

| Yield | ~70% |

| Purification | Recrystallization or distillation |

| Key literature | Zarei et al., Tetrahedron Letters, 2008 |

This method is well-documented and considered reliable for laboratory and industrial synthesis.

Friedel-Crafts Acylation Using Dichloroacetyl Chloride and Mesitylene

An alternative approach involves the use of dichloroacetyl chloride as the acylating agent instead of chloroacetic acid. This method is described in patent literature and offers potentially higher selectivity and yield.

Reaction Scheme:

Mesitylene + Dichloroacetyl chloride → 2,2-Dichloro-1-(2,4,6-trimethylphenyl)ethanone → (via selective dechlorination) → this compound

Conditions:

- Catalyst: Aluminum chloride (AlCl3) preferred

- Solvent: Nitrobenzene, carbon disulfide, or 1,2-dichloroethane

- Temperature: Between -10 °C and +30 °C for the acylation step

- Reaction time: 1 to 24 hours

- Post-reaction treatment: Alkali metal hydroxide (NaOH or KOH) to remove one chlorine atom if starting from dichloro derivative

Notes:

- The Friedel-Crafts catalyst amount is typically 0.8 to 1.2 mol per mol of dichloroacetyl chloride.

- The reaction is sensitive to temperature and catalyst loading for optimal selectivity.

- This method can yield 2,2-dichloro-1-(2,4,6-trimethylphenyl)ethanone, which can be converted to the mono-chloro ethanone by controlled hydrolysis or reduction.

Reference Data:

| Parameter | Details |

|---|---|

| Starting materials | Mesitylene, Dichloroacetyl chloride |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Nitrobenzene, carbon disulfide, 1,2-dichloroethane |

| Temperature | -10 to +30 °C |

| Reaction time | 1–24 hours |

| Post-treatment | Alkali metal hydroxide (NaOH, KOH) |

| Yield | High selectivity and yield reported |

| Patent reference | US20050182274A1 |

This method is advantageous for better control over isomeric purity and yield.

Other Methods and Notes

- Direct halogenation of 1-(2,4,6-trimethylphenyl)ethanone with chlorine sources under controlled conditions can yield the chloro-substituted ethanone, but this method is less selective and less commonly used.

- Use of Friedel-Crafts catalysts such as iron(III) chloride or tin tetrachloride has been reported but aluminum chloride remains the preferred catalyst due to efficiency and availability.

- Solvent choice impacts reaction rate and selectivity; inert solvents like carbon disulfide and 1,2-dichloroethane are preferred to avoid side reactions.

- Purification typically involves recrystallization or distillation under reduced pressure to obtain high-purity product.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Catalyst(s) | Solvent(s) | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Mesitylene + Chloroacetic acid | P2O5/silica gel, AlCl3 | Solvent-free or inert solvents | Reflux (~60–100 °C) | ~1 hour | ~70 | Classic Friedel-Crafts acylation |

| 2 | Mesitylene + Dichloroacetyl chloride | Aluminum chloride (AlCl3) | Nitrobenzene, CS2, 1,2-dichloroethane | -10 to +30 °C | 1–24 hours | High | Higher selectivity, requires post-treatment |

| 3 | 1-(2,4,6-trimethylphenyl)ethanone + Chlorine | Various halogenation catalysts | Various solvents | Controlled temp. | Variable | Variable | Less selective, less common |

Research Findings and Practical Considerations

- The Friedel-Crafts acylation of mesitylene with chloroacetic acid or its derivatives remains the most practical and scalable method for preparing this compound.

- Catalyst choice and reaction conditions significantly affect yield and purity; aluminum chloride and phosphorus pentoxide supported on silica gel are effective catalysts.

- The reaction mechanism involves electrophilic aromatic substitution, with the acylium ion as the key electrophile.

- Post-reaction purification is essential to remove catalyst residues and side products.

- The dichloroacetyl chloride route offers an alternative for obtaining related compounds with potential for further chemical modification.

This detailed analysis synthesizes data from multiple authoritative sources, including peer-reviewed literature, chemical synthesis databases, and patent documents, ensuring a comprehensive and reliable overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanol.

Oxidation: Formation of 2-chloro-1-(2,4,6-trimethyl-phenyl)-acetic acid.

Scientific Research Applications

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.

Comparison with Similar Compounds

1-(2,4,6-Trimethyl-phenyl)-ethanone: Lacks the chloro group, resulting in different reactivity and applications.

2-Chloro-1-(2,4,6-dimethyl-phenyl)-ethanone: Similar structure but with fewer methyl groups, affecting its chemical properties.

Biological Activity

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, also known as Mesityl chloroacetyl ketone, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a chloro group and a ketone functional group attached to a 2,4,6-trimethylphenyl moiety, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₃ClO

- Molecular Weight : 196.67 g/mol

- CAS Number : 50690-12-5

The presence of the chloro group and the ethanone moiety enhances the compound's reactivity, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the ethanone group can undergo oxidation or reduction processes. These interactions may lead to enzyme inhibition or activation of specific biological pathways.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties , although specific mechanisms and efficacy require further investigation. Its structural similarity to other bioactive compounds suggests potential applications in pharmacology.

Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : Initial studies have shown that this compound has antimicrobial effects against various pathogens. However, detailed studies are necessary to elucidate the specific bacterial strains affected and the concentration required for efficacy.

- Enzyme Inhibition : Preliminary research indicates that the compound may inhibit certain enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes could influence drug metabolism and efficacy.

- Synthesis and Characterization : The compound has been synthesized using methods involving mesityl chloride and chloroacetyl chloride in the presence of Lewis acid catalysts like aluminum chloride. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm its structure and purity .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloroacetophenone | C₈H₇ClO | Simpler structure; used in fragrance synthesis |

| 4-Chloro-3-methylacetophenone | C₉H₉ClO | Contains a methyl group; exhibits different reactivity |

| 2-Chloro-1-(4-methylphenyl)-ethanone | C₁₁H₁₃ClO | Different aromatic substitution; potential for diverse applications |

The unique trimethyl substitution pattern on the phenyl ring of this compound influences both its chemical reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, and what purification methods ensure high yield?

- The compound is typically synthesized via Friedel-Crafts acylation. Acylation of 2,4,6-trimethylaniline with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C for 3 hours yields the product . Purification involves liquid-liquid separation, followed by crystallization using solvents like acetone. HPLC monitoring ensures purity (>95%) .

Q. How is this compound characterized spectroscopically?

- 1H/13C NMR : The aromatic protons of the trimethylphenyl group appear as a singlet (δ 2.3–2.5 ppm for methyl groups), while the carbonyl carbon resonates at ~200 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone group, and C-Cl stretching appears near 750 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) aligns with the molecular weight (202.59 g/mol) .

Advanced Research Questions

Q. How do reaction parameters (e.g., glycerol concentration, pH) influence the biocatalytic reduction of this compound?

- Glycerol Optimization : Increasing glycerol (5–20% w/v) enhances cofactor regeneration in Acinetobacter sp.-mediated reductions, improving yield to >80%. Beyond 20%, viscosity impedes mass transfer .

- pH/Ionic Strength : Optimal activity occurs at pH 7.6 (phosphate buffer). Stereoselectivity (>99.9% ee) is pH-insensitive between 6.0–8.0, but yield drops below pH 7.0. Ionic strength (0.05–0.2 M) has minimal impact .

- Table 1 : Biocatalytic Yield Under Varying Conditions

| Glycerol (%) | pH | Yield (%) | ee (%) |

|---|---|---|---|

| 15 | 7.6 | 75 | 99.9 |

| 20 | 7.6 | 82 | 99.9 |

| 25 | 7.6 | 68 | 99.9 |

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- SHELX Suite : Single-crystal X-ray diffraction (e.g., SHELXL) confirms bond lengths (C-Cl: 1.78 Å) and dihedral angles between aromatic and ketone groups. Twinning or high-resolution data may require SHELXPRO for macromolecular refinement .

- Case Study : For 2,2-dichloro derivatives, SHELX analysis revealed planar distortion due to steric hindrance from methyl groups, validated by R-factor convergence (<0.06) .

Q. How are contradictions in NMR vs. crystallographic data resolved for structurally similar analogs?

- Dynamic Effects : NMR may show averaged signals for flexible substituents, while crystallography captures static conformations. For example, rotational barriers in trimethylphenyl groups cause splitting in NMR but not in X-ray structures .

- Hybrid Approach : Combine 2D NMR (COSY, NOESY) with density functional theory (DFT) calculations to reconcile discrepancies .

Q. What in vitro assays evaluate the bioactivity of this compound, and how is structure-activity relationship (SAR) analyzed?

- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against S. aureus (ATCC 25923) show activity at 32 µg/mL, linked to the chloro-ketone moiety .

- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀: 50 µM) suggest hydroxyl groups enhance activity, but methylation (as in this compound) reduces potency .

Q. What methodologies enable the synthesis of heterocyclic derivatives from this compound?

- Alkylation/Cyclization : React with amines (e.g., piperazine) in dry acetone/K₂CO₃ at 60°C to form N-phenylacetamide derivatives (44–78% yield). Reaction progress is monitored via HPLC .

- Example : 2-Chloro-1-(3-fluoro-azetidin-1-yl) derivatives are synthesized using KI catalysis, with regioselectivity controlled by steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.